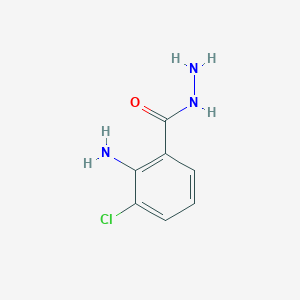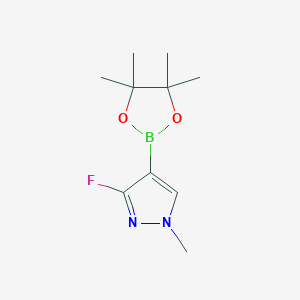
3-(trifluoromethyl)pyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)pyridazin-4-amine, also known as TFMP or TFMPa, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in drug discovery. TFMP is a synthetic compound with a unique structure that has been found to possess a variety of interesting properties and potential uses.
科学的研究の応用
3-(trifluoromethyl)pyridazin-4-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It has also been used as a tool in drug discovery, as it has been found to possess interesting properties that may be useful in the development of new drugs. In addition, 3-(trifluoromethyl)pyridazin-4-amine has been used to study the structure and function of proteins, as well as to study the structure and function of enzymes.
作用機序
The mechanism of action of 3-(trifluoromethyl)pyridazin-4-amine is not yet fully understood. However, it is believed to interact with proteins and enzymes, resulting in changes in their structure and function. This can lead to changes in the activity of these proteins and enzymes, which can then lead to changes in the biochemical and physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(trifluoromethyl)pyridazin-4-amine are still being studied. However, it has been found to affect the activity of several enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes. In addition, 3-(trifluoromethyl)pyridazin-4-amine has been found to affect the activity of several proteins, including transcription factors and kinases.
実験室実験の利点と制限
One of the main advantages of using 3-(trifluoromethyl)pyridazin-4-amine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a convenient and cost-effective reagent for use in research laboratories. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can be easily degraded by light and heat. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are many potential future directions for the use of 3-(trifluoromethyl)pyridazin-4-amine in scientific research. For example, further studies could be conducted to better understand its mechanism of action and its effects on proteins and enzymes. In addition, it could be used as a tool in drug discovery, as it has been found to possess interesting properties that may be useful in the development of new drugs. Furthermore, it could be used as a reagent in organic synthesis, as it has been found to be a versatile compound with a wide range of applications. Finally, it could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other biomolecules.
合成法
3-(trifluoromethyl)pyridazin-4-amine can be synthesized from a variety of starting materials, including pyridine and trifluoromethyl halides. The most common method of synthesis involves the reaction of pyridine with trifluoromethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated pyridine derivative, which is then treated with aqueous ammonia to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.
特性
IUPAC Name |
3-(trifluoromethyl)pyridazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-2-10-11-4/h1-2H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENGGCKMFRXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridazin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)



![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
